molecular formula C25H23FNO4- B1146404 (Z)-Pitavastatin Calcium Salt CAS No. 1159588-21-2

(Z)-Pitavastatin Calcium Salt

Cat. No.: B1146404
CAS No.: 1159588-21-2
M. Wt: 420.54
InChI Key:
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Description

(Z)-Pitavastatin Calcium Salt is a pharmaceutical compound used primarily as a lipid-lowering agent. It belongs to the statin class of medications, which are known for their ability to inhibit the enzyme HMG-CoA reductase, a key player in the biosynthesis of cholesterol. This compound is particularly effective in reducing low-density lipoprotein (LDL) cholesterol levels, thereby helping to prevent cardiovascular diseases.

Scientific Research Applications

Chemistry

In chemistry, (Z)-Pitavastatin Calcium Salt is used as a model compound to study the mechanisms of HMG-CoA reductase inhibition and to develop new statin analogs with improved efficacy and safety profiles.

Biology

In biological research, this compound is used to investigate the cellular and molecular mechanisms of cholesterol metabolism and its impact on various biological processes, including cell signaling and membrane dynamics.

Medicine

Medically, this compound is used to treat hypercholesterolemia and prevent cardiovascular diseases. It is also being explored for its potential benefits in other conditions, such as Alzheimer’s disease and certain cancers, due to its effects on cholesterol metabolism and cell proliferation.

Industry

In the pharmaceutical industry, this compound is a key ingredient in the formulation of lipid-lowering medications. It is also used in the development of new drug delivery systems and formulations to enhance bioavailability and patient compliance.

Mechanism of Action

Target of Action

The primary target of (Z)-Pitavastatin Calcium Salt is the HMG-CoA reductase enzyme . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol .

Mode of Action

This compound acts as a competitive inhibitor of the HMG-CoA reductase enzyme . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a critical step in cholesterol synthesis . This results in a decrease in intracellular cholesterol levels, which triggers an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream via upregulation of LDL receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting the HMG-CoA reductase enzyme, this compound disrupts this pathway, reducing the production of cholesterol . This leads to a series of downstream effects, including a decrease in the levels of LDL cholesterol in the bloodstream .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed and extensively distributed throughout the body . It is metabolized primarily in the liver, the main site of cholesterol synthesis and LDL metabolism . The drug is excreted in bile and undergoes enterohepatic recirculation . These ADME properties contribute to the drug’s bioavailability and its ability to lower cholesterol levels effectively .

Result of Action

The molecular effect of this compound’s action is the inhibition of the HMG-CoA reductase enzyme, leading to decreased cholesterol synthesis . On a cellular level, this results in an upregulation of LDL receptors, increasing the uptake of LDL cholesterol from the bloodstream and thereby lowering blood cholesterol levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, particularly the intake of cholesterol and saturated fats, can affect the drug’s efficacy . Additionally, the drug’s stability can be influenced by storage conditions, such as temperature and humidity . Understanding these factors is crucial for optimizing the use of this compound in managing cholesterol levels .

Safety and Hazards

Calcium supplements are generally safe, but they can interact with certain medications and cause side effects such as gas, constipation, and bloating . Pitavastatin can cause side effects like muscle pain, liver problems, and rarely, a breakdown of skeletal muscle tissue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Pitavastatin Calcium Salt involves multiple steps, starting from the appropriate precursors. The key steps include the formation of the lactone ring, introduction of the side chain, and the final conversion to the calcium salt form. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

(Z)-Pitavastatin Calcium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different functional groups, which may be used to create analogs with varying properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms. Substitution reactions can result in a variety of analogs with different side chains or functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Atorvastatin Calcium
  • Rosuvastatin Calcium
  • Simvastatin
  • Lovastatin

Comparison

Compared to other statins, (Z)-Pitavastatin Calcium Salt has a unique structure that provides certain advantages, such as a higher potency at lower doses and a reduced risk of drug-drug interactions. Its distinct pharmacokinetic profile allows for once-daily dosing and a lower incidence of side effects, making it a preferred choice for many patients.

Properties

IUPAC Name

(Z,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/p-1/b12-11-/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYFMXBACGZSIL-DBBWNDPISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C\[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FNO4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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